molecular formula C18H31NO B14397704 3-(Dimethylamino)-5-ethyl-2-hexyl-4,6-dimethylphenol CAS No. 89711-28-4

3-(Dimethylamino)-5-ethyl-2-hexyl-4,6-dimethylphenol

Katalognummer: B14397704
CAS-Nummer: 89711-28-4
Molekulargewicht: 277.4 g/mol
InChI-Schlüssel: WJHGHKAYMCGZTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Dimethylamino)-5-ethyl-2-hexyl-4,6-dimethylphenol is an organic compound with a complex structure that includes a dimethylamino group, an ethyl group, a hexyl group, and two methyl groups attached to a phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-5-ethyl-2-hexyl-4,6-dimethylphenol can be achieved through several methods. One common approach involves the alkylation of a phenol derivative with appropriate alkyl halides in the presence of a base. The reaction conditions typically include the use of solvents like toluene or methanol and catalysts such as triphenyl phosphine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process might include steps like refluxing, filtration, and drying to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Dimethylamino)-5-ethyl-2-hexyl-4,6-dimethylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring .

Wissenschaftliche Forschungsanwendungen

3-(Dimethylamino)-5-ethyl-2-hexyl-4,6-dimethylphenol has several applications in scientific research:

Wirkmechanismus

The mechanism by which 3-(Dimethylamino)-5-ethyl-2-hexyl-4,6-dimethylphenol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(Dimethylamino)-5-ethyl-2-hexyl-4,6-dimethylphenol is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specialized applications in research and industry, where its distinct reactivity and interactions can be leveraged .

Eigenschaften

CAS-Nummer

89711-28-4

Molekularformel

C18H31NO

Molekulargewicht

277.4 g/mol

IUPAC-Name

3-(dimethylamino)-5-ethyl-2-hexyl-4,6-dimethylphenol

InChI

InChI=1S/C18H31NO/c1-7-9-10-11-12-16-17(19(5)6)13(3)15(8-2)14(4)18(16)20/h20H,7-12H2,1-6H3

InChI-Schlüssel

WJHGHKAYMCGZTF-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC1=C(C(=C(C(=C1O)C)CC)C)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.